Carbonyl Bridge Confers Distinct Hydrogen-Bond Acceptor Capacity vs. Direct-Linked Analog
The target compound (C₁₅H₁₆N₄O₂) contains a carbonyl linker connecting the piperidine to the pyrimidine ring, yielding five hydrogen-bond acceptor (HBA) sites versus four HBAs in the direct-linked analog 2-[4-(pyridin-4-yloxy)piperidin-1-yl]pyrimidine (C₁₄H₁₆N₄O). This additional HBA and the altered electronic distribution around the amide bond create a distinct hydrogen-bonding pharmacophore that cannot be replicated by the ether-linked comparator [1].
| Evidence Dimension | Number of Hydrogen-Bond Acceptor Sites |
|---|---|
| Target Compound Data | 5 HBA (PubChem computed; carbonyl oxygen + pyrimidine N + pyridine N + ether O) |
| Comparator Or Baseline | 2-[4-(pyridin-4-yloxy)piperidin-1-yl]pyrimidine (ChemBridge ID 41232468): 4 HBA |
| Quantified Difference | +1 HBA (25% increase in HBA count) |
| Conditions | Computed molecular property comparison using PubChem and ChemBridge database entries |
Why This Matters
Additional hydrogen-bond acceptor capacity can determine whether a compound is selected or eliminated during structure-based virtual screening, directly influencing hit list composition in procurement-relevant compound library selections.
- [1] PubChem Compound Summary for CID 121017825. Computed Properties: Hydrogen Bond Acceptor Count = 5. National Center for Biotechnology Information. View Source
